molecular formula C20H17N5O2 B2708255 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897614-80-1

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2708255
CAS No.: 897614-80-1
M. Wt: 359.389
InChI Key: ZHJSLBWXKONOIU-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Naphthamide: This step involves the reaction of the tetrazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Substitution: Sodium hydride, dimethylformamide, room temperature.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a model compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with tetrazole rings.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and the presence of multiple functional groups that can be further modified.

Mechanism of Action

The mechanism by which N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets, while the naphthamide moiety can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a chloro group instead of a methoxy group.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize positive charges and influence the compound’s behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a synthetic compound belonging to the class of tetrazole derivatives, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a 2-naphthamide structure, contributing to its unique chemical properties. The presence of the 4-methoxyphenyl group enhances its pharmacological profile. The molecular formula is C19H17N5O3C_{19}H_{17}N_5O_3 with a molecular weight of approximately 395.4 g/mol .

PropertyValue
Molecular FormulaC19H17N5O3C_{19}H_{17}N_5O_3
Molecular Weight395.4 g/mol
CAS Number921123-83-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that tetrazole derivatives can be effective against various drug-resistant pathogens. The compound has demonstrated activity against both gram-positive and gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus.

A comparative study found that derivatives with similar structures showed varying levels of antibacterial efficacy, suggesting that modifications in the tetrazole moiety can influence biological activity .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

For instance, a study reported that modifications to the naphthamide structure could enhance cytotoxicity in specific cancer cell lines, emphasizing the importance of structural characteristics in determining biological effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways related to apoptosis and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Nature Reviews Drug Discovery, researchers synthesized various tetrazole derivatives and evaluated their antimicrobial properties. This compound was among those tested, showing promising results against Bacillus cereus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze apoptosis induction, revealing that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJSLBWXKONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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